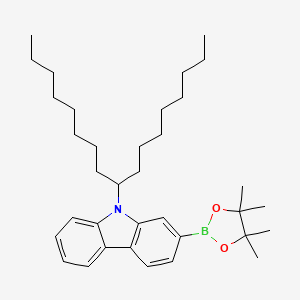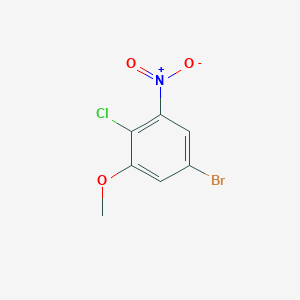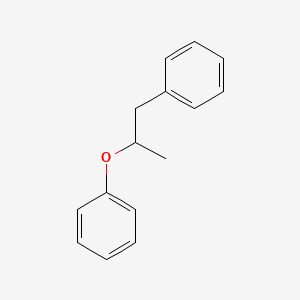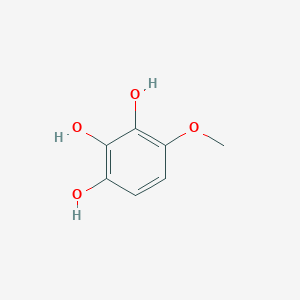
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a heptadecanyl group attached to the ninth position of the carbazole ring and two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the second position. It is widely used as an intermediate in the synthesis of small molecules and polymers, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Dibromo-9-(9-heptadecyl)carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the boronic ester groups to yield the corresponding boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Boronic acids.
Substitution: Various aryl or vinyl-substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used as a building block for the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells.
Polymer Synthesis: It serves as an intermediate in the preparation of low band gap polymers for use in electronic devices.
Biology and Medicine:
Drug Development: Carbazole derivatives have shown potential in drug development due to their biological activity. This compound could be explored for similar applications.
Industry:
Material Science: The compound is used in the development of advanced materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily involves its role as an intermediate in chemical reactions. The boronic ester groups facilitate Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules and polymers .
Vergleich Mit ähnlichen Verbindungen
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1- n -Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)-2,7-diboronic Acid Bis(pinacol) Ester
Uniqueness:
- Long Alkyl Chain: The presence of a heptadecanyl group provides unique solubility and processing properties, making it suitable for specific applications in organic electronics.
- Versatility: The boronic ester groups allow for versatile chemical modifications through Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C35H54BNO2 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
9-heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C35H54BNO2/c1-7-9-11-13-15-17-21-29(22-18-16-14-12-10-8-2)37-32-24-20-19-23-30(32)31-26-25-28(27-33(31)37)36-38-34(3,4)35(5,6)39-36/h19-20,23-27,29H,7-18,21-22H2,1-6H3 |
InChI-Schlüssel |
WIYLUNGBHKNDJO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)


![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)




![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)

![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)
